molecular formula C25H38N6O11 B6297660 Maleimide-DOTA-GA CAS No. 1800229-46-2

Maleimide-DOTA-GA

Cat. No.: B6297660
CAS No.: 1800229-46-2
M. Wt: 598.6 g/mol
InChI Key: NOHFVHQBEMKKMB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Maleimide-DOTA-GA is a macrocyclic chelator that forms stable complexes with metals . It specifically reacts with free sulfhydryl groups, such as those found in cysteine residues . This makes it an effective tool for site-specific labeling of biomolecules, particularly those containing free sulfhydryl groups .

Mode of Action

The primary interaction of this compound is with free sulfhydryl groups, typically found in cysteine residues of proteins . The maleimide group in the compound forms a covalent bond with the sulfhydryl group, resulting in a stable adduct . This reaction is highly selective and occurs under mild conditions, which helps to preserve the bioactivity of the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the biomolecule it is bound to. As a chelator, it can form complexes with various metal ions, which can then be used for radiolabeling of biomolecules . This allows for the tracking of these molecules in biological systems, providing valuable information about their distribution and function .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the biomolecule it is bound to. As a radiolabeled compound, it can be tracked in vivo, providing information about its distribution, metabolism, and excretion . The compound has been shown to have good stability and a long half-life in blood, making it suitable for blood pool PET imaging .

Result of Action

The primary result of this compound action is the formation of a stable, radiolabeled complex with a target biomolecule . This allows for the in vivo tracking of the biomolecule, providing valuable information about its distribution and function. For example, it has been used to successfully detect transient micro-bleeding in a rat model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the maleimide-thiol reaction . Furthermore, the presence of other biomolecules with free sulfhydryl groups can potentially compete with the target molecule for binding with this compound .

Preparation Methods

The synthesis of Maleimide-DOTA-GA typically involves the conjugation of maleimide to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The maleimide group reacts specifically with sulfhydryl groups (thiols) under mild conditions, forming a stable thioether bond. The reaction is usually carried out in a one-pot process with tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) as the reducing agent to restore the reactive monomeric-free sulfhydryl form of the protein . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Comparison with Similar Compounds

Maleimide-DOTA-GA is similar to other maleimide-functionalized chelators such as NOTA-maleimide and deferoxamine-maleimide. this compound is unique in its ability to form highly stable complexes with a wide range of metals, making it particularly versatile for radiolabeling applications . Other similar compounds include DOTA-functionalized peptides and antibody-drug conjugates, which also utilize maleimide chemistry for site-specific conjugation .

Similar Compounds

  • NOTA-maleimide
  • Deferoxamine-maleimide
  • DOTA-functionalized peptides
  • Antibody-drug conjugates

Properties

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHFVHQBEMKKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleimide-DOTA-GA
Reactant of Route 2
Maleimide-DOTA-GA
Reactant of Route 3
Maleimide-DOTA-GA
Reactant of Route 4
Maleimide-DOTA-GA
Reactant of Route 5
Maleimide-DOTA-GA
Reactant of Route 6
Maleimide-DOTA-GA

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